

biological activity of Rocaglaol and its derivatives

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An In-depth Technical Guide to the Biological Activity of Rocaglaol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocaglaol and its derivatives, a class of natural products known as rocaglamides or flavaglines, are isolated from plants of the Aglaia species.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including potent anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] Their primary mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, many of which encode oncoproteins.[4][5] By clamping eIF4A onto specific polypurine RNA sequences, rocaglates create a steric barrier that blocks the scanning ribosome, thereby inhibiting protein synthesis.[6][7] This unique mode of action has positioned rocaglates as promising candidates for therapeutic development, particularly in oncology and virology. This guide provides a comprehensive overview of the biological activities of Rocaglaol and its derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing the core signaling pathways and structure-activity relationships.

Core Mechanism of Action: Targeting eIF4A-Dependent Translation



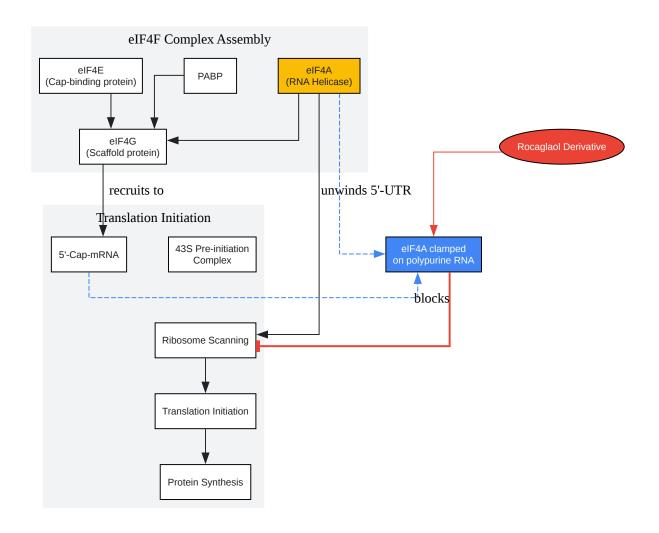




The principal molecular target of **rocaglaol** and its derivatives is the DEAD-box RNA helicase eIF4A.[6][8] eIF4A is a critical component of the eIF4F complex, which is recruited to the 5' cap of mRNAs to facilitate the initiation of translation.[6] It unwinds complex secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, allowing the 43S preinitiation complex to scan and locate the start codon.[6]

Rocaglates function as interfacial inhibitors.[5] They do not bind to eIF4A or RNA alone but rather stabilize the eIF4A-RNA complex.[9] The crystal structure of human eIF4A1 in a complex with ATP, Rocaglamide A (RocA), and a polypurine RNA sequence reveals that the compound fits into a "bi-molecular cavity" formed by both the protein and a sharply bent purine pair in the RNA.[6] This interaction "clamps" eIF4A onto the mRNA, stalling the translation initiation process and leading to a potent, selective inhibition of proteins encoded by mRNAs with structured, purine-rich 5'-UTRs.[6][7][10]





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Caption: Inhibition of eIF4A-mediated translation by Rocaglaol.

Diverse Biological Activities

The unique mechanism of rocaglates translates into a wide array of biological effects, from anticancer to antiviral and anti-inflammatory activities.



Anticancer Activity

Rocaglates show potent antiproliferative and cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations.[3][11] This activity is largely due to the inhibition of oncoproteins with short half-lives and structured 5'-UTRs, such as c-Myc and Mcl-1.[3] **Rocaglaol** and its derivatives have been shown to induce apoptosis and cause cell cycle arrest, typically at the G2/M or G0/G1 phase.[11][12][13]

Table 1: Anticancer Activity of Rocaglaol and Its Derivatives



Compound	Cell Line	Assay Type	Activity Metric	Value	Reference
Rocaglaol	Lu1 (Lung Cancer)	Cytotoxicity	ED ₅₀	13.8 nM	[13]
Rocaglaol	LNCaP (Prostate Cancer)	Cytotoxicity	ED50	23.0 nM	[13]
Rocaglaol	MCF-7 (Breast Cancer)	Cytotoxicity	ED50	9.2 nM	[13]
Didesmethyl- rocaglamide	MONO-MAC- 6 (Leukemia)	MTT Assay	IC50	0.004 μΜ	[14]
Didesmethyl- rocaglamide	MEL-JUSO (Melanoma)	MTT Assay	IC50	0.013 μΜ	[14]
Rocaglaol Derivative 16	Various Human Cancers	Cytotoxicity	IC50	0.5 - 2.3 nM	[4][15]
Synthetic Derivative 14	HCT116 (Colon Cancer)	Cytotoxicity	IC50	70 nM	[11]
Synthetic Derivative 20	HCT116 (Colon Cancer)	Cytotoxicity	IC50	70 nM	[11]
Water- Soluble Derivative	HEL (Leukemia)	MTT Assay	IC50	0.19 ± 0.01 μΜ	[16]
MQ-16	K562 (Leukemia)	MTT Assay	-	Significant Inhibition	[12][17]

| Flavagline FL3 | Various Cancer Cells | Viability | IC50 | ~1 nM |[18] |



Antiviral Activity

Many RNA viruses depend on the host cell's translation machinery for their replication and possess highly structured 5'-UTRs, making them susceptible to eIF4A inhibitors.[8] Rocaglates have demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including Coronaviruses (HCoV-229E, MERS-CoV, SARS-CoV-2), Hepatitis E, and others.[7][8][10][19] By targeting a host factor (eIF4A), rocaglates have a high barrier to the development of viral resistance.[7][10]

Table 2: Antiviral Activity of Rocaglate Derivatives

Compound	Virus	Cell Line	Activity Metric	Value	Reference
Zotatifin	HCoV-229E	MRC-5	EC ₅₀	3.9 nM	[10]
Zotatifin	MERS-CoV	MRC-5	EC ₅₀	4.3 nM	[10]
Zotatifin	SARS-CoV-2	Vero E6	EC50	41.6 nM	[10]

| Zotatifin | SARS-CoV-2 | In vitro | IC90 | 37 nM |[8] |

Anti-inflammatory and Neuroprotective Activity

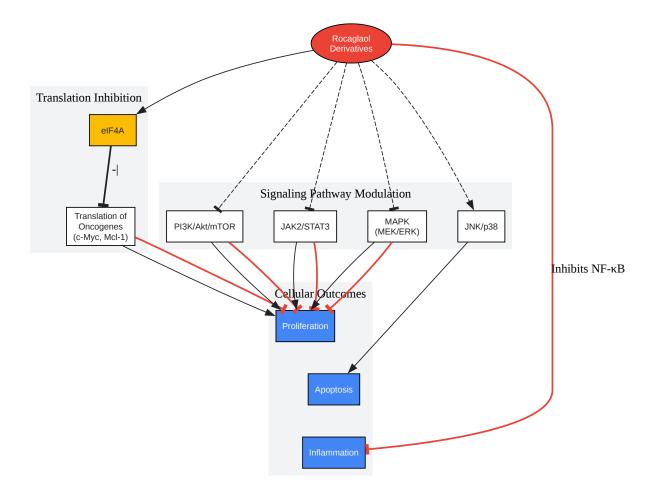
Rocaglaol derivatives also exhibit potent anti-inflammatory properties.[20] They can inhibit the activation of key inflammatory transcription factors like NF-κB and AP-1.[20] This is achieved by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines (e.g., TNF-α, IL-2, IL-4).[11][20] This anti-inflammatory action contributes to their neuroprotective effects, as demonstrated in animal models of Parkinson's disease and traumatic brain injury, where a synthetic **rocaglaol** derivative significantly reduced neuronal cell death and cerebral infarct volume.[20]

Downstream Signaling Pathways

Beyond the direct inhibition of translation, the effects of rocaglates cascade through multiple signaling pathways critical for cell survival, proliferation, and inflammation. In cancer cells, rocaglates have been shown to modulate the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK (MEK/ERK, JNK, p38) pathways. For instance, the derivative MQ-16 was found to significantly



reduce the phosphorylation of key proteins like PI3K, Akt, mTOR, JAK2, STAT3, MEK, and ERK in K562 leukemia cells, while activating the stress-related kinases p38 and JNK.[12][17]



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Caption: Overview of signaling pathways modulated by **Rocaglaol**.



Structure-Activity Relationships (SAR)

The biological activity of rocaglates is highly dependent on their chemical structure. Studies on various natural and synthetic derivatives have established key SAR principles.[3][14]

- Cyclopenta[b]benzofuran Core: This core structure is essential for the pronounced biological activity.[21]
- C-1 Position: An amide group at C-1 can lead to more potent cytotoxic effects compared to a hydroxyl group.[4][15] Acetylation of a C-1 hydroxyl group diminishes activity.[14]
- C-2 Position: Bulky substituents at the C-2 position of the cyclopentane ring decrease cytotoxicity.[3][14]
- C-4' Position: An electron-withdrawing group at the C-4' position of the phenyl ring increases cytotoxicity.[3]
- C-6 and C-8 Positions: Halogen substitutions at C-6 and C-8 can significantly enhance antiviral activity.[22]
- C-8 Methoxy Group: The methoxy group at C-8 appears necessary for potent cytotoxic activity.[3]



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Caption: Key structure-activity relationships for **Rocaglaol** derivatives.



Experimental Protocols

The following sections provide generalized methodologies for key experiments frequently cited in the study of **Rocaglaol** and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- Cell Seeding: Plate cells (e.g., K562, LNCaP, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Compound Treatment: Treat cells with serial dilutions of Rocaglaol or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Analysis of Apoptosis and Cell Cycle (Flow Cytometry)

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in a cell population.

Methodology (Cell Cycle):

 Treatment and Harvest: Treat cells with the compound for 24-72 hours. Harvest cells by trypsinization and wash with ice-cold PBS.



- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.[13]

Methodology (Apoptosis - Annexin V/PI Staining):

- Treatment and Harvest: Treat and harvest cells as described above.
- Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
- Analysis: Analyze the stained cells by flow cytometry immediately. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[12][13]

Methodology:

- Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Caspase-3, PARP, Cyclin B1) overnight at 4°C.[12][13]
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.



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Caption: General experimental workflow for Western Blot analysis.

Conclusion

Rocaglaol and its derivatives represent a potent class of natural products with significant therapeutic potential. Their well-defined mechanism of action, centered on the inhibition of the translation initiation factor eIF4A, provides a strong rationale for their development as anticancer and antiviral agents. The extensive body of research has elucidated key structure-activity relationships, paving the way for the design of novel synthetic derivatives with improved potency, selectivity, and drug-like properties.[16] The consistent demonstration of efficacy in preclinical models of cancer, viral infections, and neuroinflammation underscores the importance of continued investigation into this fascinating family of compounds for future drug development.



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